Physicochemical Differentiation: Computed clogP and Topological Polar Surface Area vs. Aryl-Substituted Analogs
The target compound exhibits a computed clogP of 3.49 and a topological polar surface area (tPSA) of 73.47 Ų, with 6 hydrogen-bond acceptors and 3 hydrogen-bond donors . In comparison, the 3-phenyl analog N-cyclooctyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898189-24-7, MW 339.4 g/mol) carries only 3 H-bond acceptors and 1 H-bond donor, with a lower tPSA and a different lipophilicity profile owing to the absence of the basic piperidine nitrogen . The 4-methylpiperidine moiety in the target compound introduces an additional protonatable center (calculated pKa ~8.7–9.5 for tertiary piperidine amines) absent in the phenyl analog, which directly impacts solubility-pH profiles and potential for salt formation during formulation.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | clogP 3.49; tPSA 73.47 Ų; HBA 6; HBD 3; MW 360.50 |
| Comparator Or Baseline | 3-Phenyl analog (CAS 898189-24-7): MW 339.4; HBA 3; HBD 1 |
| Quantified Difference | ΔMW +21.1 Da; ΔHBA +3; ΔHBD +2; presence of ionizable tertiary amine in target vs. none in comparator |
| Conditions | Computed properties (in silico prediction) |
Why This Matters
The additional H-bond acceptor/donor capacity and ionizable center in the target compound directly affect solubility, permeability, and formulation behavior, distinguishing it from the simpler 3-aryl analogs for assay development and biological screening workflows.
- [1] Sildrug/ECBD Database, Entry EOS54376. MW 360.50, clogP 3.49, tPSA 73.47, HBA 6, HBD 3, RB 7. Accessed 2026-04-30. View Source
